![molecular formula C14H13BrN6S2 B11061263 3-(5-bromothiophen-2-yl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061263.png)
3-(5-bromothiophen-2-yl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-BROMO-2-THIENYL)-6-(3-ISOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a bromothiophene moiety with a pyrazole and a triazolothiadiazole ring system, making it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
The synthesis of 3-(5-BROMO-2-THIENYL)-6-(3-ISOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. The synthetic route may include:
Formation of the bromothiophene moiety: This can be achieved through bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Construction of the pyrazole ring: This step involves the reaction of appropriate hydrazines with 1,3-diketones or β-keto esters.
Assembly of the triazolothiadiazole ring system: This is often accomplished through cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
3-(5-BROMO-2-THIENYL)-6-(3-ISOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the thiophene ring can be substituted with different nucleophiles under suitable conditions.
Oxidation and reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the sulfur or nitrogen atoms in the ring systems.
Cyclization and ring-opening reactions: The triazolothiadiazole ring system can be involved in cyclization or ring-opening reactions, depending on the reagents and conditions used.
Common reagents for these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
3-(5-BROMO-2-THIENYL)-6-(3-ISOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 3-(5-BROMO-2-THIENYL)-6-(3-ISOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s heterocyclic structure allows it to form specific interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 3-(5-BROMO-2-THIENYL)-6-(3-ISOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE include other triazolothiadiazole derivatives and heterocyclic compounds with similar ring systems. These compounds may share some chemical properties and biological activities but differ in their specific substituents and overall structure. The uniqueness of 3-(5-BROMO-2-THIENYL)-6-(3-ISOPROPYL-1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C14H13BrN6S2 |
|---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
3-(5-bromothiophen-2-yl)-6-(2-methyl-5-propan-2-ylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H13BrN6S2/c1-7(2)8-6-9(20(3)18-8)13-19-21-12(16-17-14(21)23-13)10-4-5-11(15)22-10/h4-7H,1-3H3 |
InChI Key |
GWUHBARBAWTZAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=C(S4)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


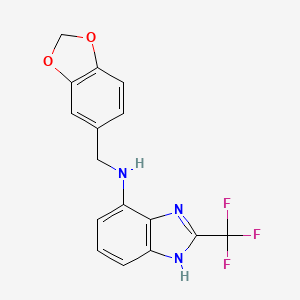
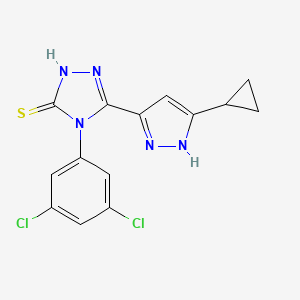
![2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11061189.png)
![Quinoline, 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-methyl-](/img/structure/B11061190.png)
![4-(2,3-dimethoxyphenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11061193.png)
![1-(furan-2-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11061196.png)
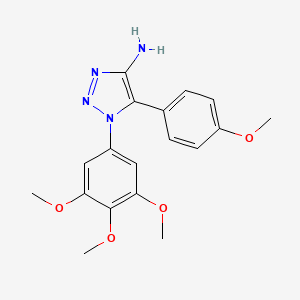
![3-(2,4-Dichlorophenyl)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061210.png)
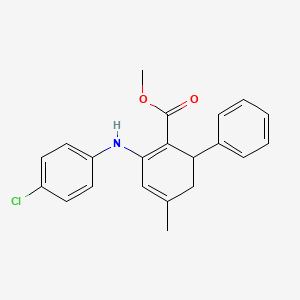
![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one](/img/structure/B11061213.png)
![3-(3,5-dichlorophenyl)-6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061217.png)
![3,9-diaza-1-azoniatricyclo[8.4.0.02,7]tetradeca-1(14),2(7),3,5,10,12-hexaen-8-one](/img/structure/B11061231.png)
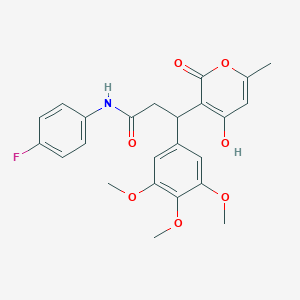
![4-chloro-2-phenyl-5-[4-(2-phenylbutanoyl)piperazin-1-yl]pyridazin-3(2H)-one](/img/structure/B11061244.png)
